molecular formula C11H10N4O2 B8273491 1-(1H-imidazol-2-yl)-5-nitro-2,3-dihydro-1H-indole

1-(1H-imidazol-2-yl)-5-nitro-2,3-dihydro-1H-indole

Cat. No. B8273491
M. Wt: 230.22 g/mol
InChI Key: GIVJJVPCXHRZCW-UHFFFAOYSA-N
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Patent
US08357689B2

Procedure details

470 mg N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine are dissolved in 8 ml trifluoroacetic acid and the mixture is heated to 60° C. for 3 hours. Then the solvent is eliminated in vacuo and the residue is chromatographed on aluminium oxide (dichloromethane/methanol 99:1 to 70:30).
Name
N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)=[NH:8])C>FC(F)(F)C(O)=O>[NH:6]1[CH:5]=[CH:4][N:8]=[C:7]1[N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
N-(2,2-diethoxy-ethyl)-5-nitro-2,3-dihydro-indole-1-carboxamidine
Quantity
470 mg
Type
reactant
Smiles
C(C)OC(CNC(=N)N1CCC2=CC(=CC=C12)[N+](=O)[O-])OCC
Name
Quantity
8 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on aluminium oxide (dichloromethane/methanol 99:1 to 70:30)

Outcomes

Product
Name
Type
Smiles
N1C(=NC=C1)N1CCC2=CC(=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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